2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
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Overview
Description
2-Fluorobenzyl chloride is a chemical compound with the molecular formula CHClF . It has an average mass of 144.574 Da . It’s used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 2-Fluorobenzyl chloride consists of a benzene ring with a fluorine atom and a chloride atom attached to it . The specific structure of “2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone” is not available in the sources I found.Physical and Chemical Properties Analysis
2-Fluorobenzyl chloride is a liquid with a refractive index of 1.559 and a density of 1.274 g/mL at 25 °C . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Characterization
A study by Louroubi et al. (2019) focused on synthesizing a similar pyrrole derivative using natural hydroxyapatite catalysis. The compound's structure was analyzed using various spectroscopic techniques and computational studies, highlighting its potential in understanding molecular interactions and geometric data (Louroubi et al., 2019).
Synthetic Routes and Chemical Reactions
Kalantari et al. (2006) described a method for synthesizing phosphorus compounds containing trifluoromethyl groups, providing insights into chemical synthesis pathways that could be applicable to similar compounds (Kalantari et al., 2006). Additionally, Pietra and Cima (1971) explored the reactivity of 2-fluorotropone with secondary or tertiary amines, contributing to the understanding of the reactivity of fluoro-substituted compounds (Pietra & Cima, 1971).
Applications in Material Science
Hussein et al. (2019) developed a simplistic protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This study provides insights into potential applications in material science, particularly regarding the photophysical properties of synthesized compounds (Hussein et al., 2019).
Potential in Drug Synthesis
The synthesis of Voriconazole, as detailed by Butters et al. (2001), involves a complex process where the relative stereochemistry is crucial. This research could offer valuable perspectives on the synthesis processes of related compounds (Butters et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-[1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-13(15(19)8-16)11(2)18(10)9-12-5-3-4-6-14(12)17/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMZYHCDHCEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2F)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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